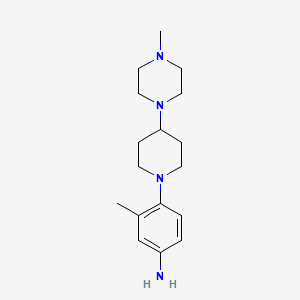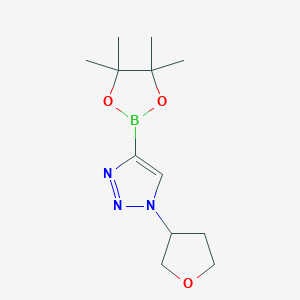
N-Methyl-N,1-diphenyl-1H-tetrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N,1-diphenyl-1H-tetrazol-5-amine is a chemical compound belonging to the class of tetrazoles. Tetrazoles are nitrogen-rich heterocycles known for their diverse applications in medicinal chemistry, material science, and as intermediates in organic synthesis. The unique structure of this compound, which includes a tetrazole ring substituted with methyl and diphenyl groups, imparts specific chemical and physical properties that make it valuable in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N,1-diphenyl-1H-tetrazol-5-amine typically involves the cycloaddition reaction of organic nitriles with sodium azide. This reaction is often catalyzed by zinc salts or other catalysts under mild conditions. For instance, the reaction of sodium azide with nitriles in the presence of zinc salts in water can yield tetrazole derivatives . Additionally, the use of powerful diazotizing reagents like fluorosulfonyl azide (FSO2N3) enables the transformation of amidines and guanidines into tetrazole derivatives in aqueous environments .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. Microwave-accelerated methods allow the conversion of inactive nitriles into tetrazoles in solvents like dimethylformamide (DMF) under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N,1-diphenyl-1H-tetrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the tetrazole ring or the substituents attached to it.
Substitution: The tetrazole ring can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like DMF or acetonitrile, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring may yield nitroso or nitro derivatives, while substitution reactions can introduce new functional groups into the tetrazole structure .
Aplicaciones Científicas De Investigación
N-Methyl-N,1-diphenyl-1H-tetrazol-5-amine has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets and exhibit pharmacological effects.
Mecanismo De Acción
The mechanism of action of N-Methyl-N,1-diphenyl-1H-tetrazol-5-amine involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the interactions of carboxyl-containing compounds with biological receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1H-Tetrazole: The parent compound of the tetrazole family, known for its use in pharmaceuticals and materials science.
5-Substituted Tetrazoles: Compounds with various substituents at the 5-position of the tetrazole ring, exhibiting diverse chemical and biological properties.
1,5-Disubstituted Tetrazoles: Tetrazoles with substituents at both the 1- and 5-positions, often used as bioisosteres in drug design.
Uniqueness
N-Methyl-N,1-diphenyl-1H-tetrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methyl and diphenyl groups on the tetrazole ring enhances its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various scientific applications .
Propiedades
Número CAS |
63641-04-3 |
|---|---|
Fórmula molecular |
C14H13N5 |
Peso molecular |
251.29 g/mol |
Nombre IUPAC |
N-methyl-N,1-diphenyltetrazol-5-amine |
InChI |
InChI=1S/C14H13N5/c1-18(12-8-4-2-5-9-12)14-15-16-17-19(14)13-10-6-3-7-11-13/h2-11H,1H3 |
Clave InChI |
VUXCUGZGGHYECH-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1)C2=NN=NN2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


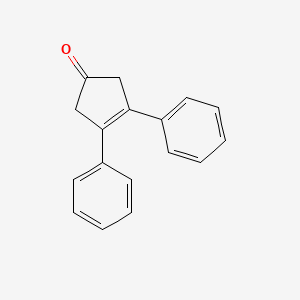
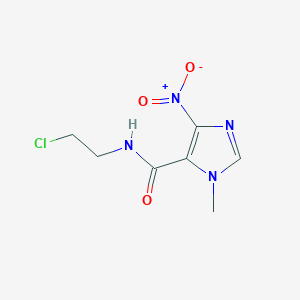
![4H,6H,7H-pyrazolo[3,2-c][1,4]oxazine](/img/structure/B13993183.png)
![3-[2-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)ethenyl]phenol](/img/structure/B13993190.png)
![5,14-Dihydronaphtho[2,3-b]phenazine-7,8,11,12-tetrone](/img/structure/B13993206.png)
![5-chloro-3-neopentyl-3H-imidazo[4,5-b]pyridin-2-amine hydrochloride](/img/structure/B13993207.png)
![(2,2'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl)dimethanol](/img/structure/B13993212.png)
![2-[2-(2-Butanoyloxyethoxy)ethoxy]ethyl butanoate](/img/structure/B13993215.png)
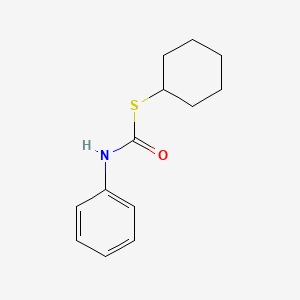
![2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylethan-1-one](/img/structure/B13993226.png)
![Ethyl 4-methyl-2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanoate](/img/structure/B13993240.png)
![2-[N-(4-Methoxy-2-nitrophenyl)formimidoyl]cyclohexanone](/img/structure/B13993245.png)
